Cas no 898769-50-1 (3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone)

3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
- 3-(2,3-DIMETHYLPHENYL)-4'-FLUOROPROPIOPHENONE
- 898769-50-1
- AKOS016021767
- DTXSID50644630
- MFCD03843627
- 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
-
- MDL: MFCD03843627
- Inchi: InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
- InChI Key: GHXKFZGXTNYLFL-UHFFFAOYSA-N
- SMILES: CC1=C(C)C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 256.126343324g/mol
- Monoisotopic Mass: 256.126343324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.09
- Boiling Point: 392.1°C at 760 mmHg
- Flash Point: 165.9°C
- Refractive Index: 1.551
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206379-2g |
3-(2,3-dimethylphenyl)-4'-fluoropropiophenone |
898769-50-1 | 97% | 2g |
£1013.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658824-1g |
3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
898769-50-1 | 98% | 1g |
¥6697.00 | 2024-04-26 | |
A2B Chem LLC | AD08128-5g |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone |
898769-50-1 | 97% | 5g |
$2291.00 | 2024-04-19 | |
Fluorochem | 206379-1g |
3-(2,3-dimethylphenyl)-4'-fluoropropiophenone |
898769-50-1 | 97% | 1g |
£540.00 | 2022-03-01 | |
A2B Chem LLC | AD08128-1g |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone |
898769-50-1 | 97% | 1g |
$644.00 | 2024-04-19 | |
abcr | AB366403-1 g |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone; 97% |
898769-50-1 | 1g |
€846.80 | 2022-06-10 | ||
Fluorochem | 206379-5g |
3-(2,3-dimethylphenyl)-4'-fluoropropiophenone |
898769-50-1 | 97% | 5g |
£2025.00 | 2022-03-01 | |
abcr | AB366403-1g |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone, 97%; . |
898769-50-1 | 97% | 1g |
€932.90 | 2024-04-16 | |
abcr | AB366403-2g |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone, 97%; . |
898769-50-1 | 97% | 2g |
€1677.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658824-2g |
3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
898769-50-1 | 98% | 2g |
¥12548.00 | 2024-04-26 |
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone Related Literature
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
4. Zwitterionic dithiocarboxylates derived from N-heterocyclic carbenes: coordination to gold surfaces†Clemens Bruhn,Joe E. Baio,Tobias Weidner Dalton Trans., 2012,41, 2986-2994
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
Introduction to 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone (CAS No. 898769-50-1) and Its Emerging Applications in Chemical Biology
3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone, identified by the chemical registration number 898769-50-1, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the phenylpropiophenone class, characterized by its aromatic ring system and a propiophenone moiety, which makes it a versatile scaffold for designing novel bioactive molecules. The presence of both dimethylphenyl and fluoropropiophenone substituents introduces distinct electronic and steric properties, enabling its utility in various biochemical interactions.
The fluorine atom at the 4' position of the propiophenone ring is a key structural feature that influences the compound's reactivity and binding affinity. Fluorine substitution is widely employed in medicinal chemistry to modulate metabolic stability, lipophilicity, and receptor binding properties. In recent years, computational studies have demonstrated that the fluoropropiophenone moiety can enhance interactions with specific protein targets, making it an attractive component in drug design. For instance, research has shown that fluorinated propiophenones can act as scaffolds for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone is its potential in photobiological applications. The dimethylphenyl group contributes to enhanced solubility and photostability, while the fluoropropiophenone moiety can be exploited for light-induced reactions. Recent advancements in photodynamic therapy (PDT) have highlighted the role of such compounds in generating reactive oxygen species (ROS) upon irradiation. Studies indicate that this compound can be used to develop photosensitizers for targeted cancer therapy, where its ability to accumulate in tumor tissues and respond to specific wavelengths of light makes it a promising candidate.
In addition to its photobiological potential, 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone has shown promise in material science applications. The rigid aromatic structure and electronic properties of this compound make it suitable for use as an intermediate in organic electronics. Researchers have explored its utility in developing organic semiconductors and light-emitting diodes (OLEDs), where the fluorine atom enhances charge transport properties. Furthermore, the dimethylphenyl group contributes to thermal stability, an essential factor in high-performance electronic devices.
The synthesis of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The introduction of the fluoropropiophenone core necessitates specialized fluorination techniques, which are critical for maintaining structural integrity and functional group compatibility. Recent improvements in fluorination methods have enabled more efficient and scalable production processes for this compound.
Evaluation of 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone in preclinical studies has revealed intriguing biological activities. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in metabolic disorders. The compound's ability to modulate enzyme activity without significant off-target effects makes it a valuable tool for drug discovery. Additionally, its interaction with biological membranes has been studied for applications in drug delivery systems. The amphiphilic nature of the molecule allows it to form stable micelles or nanoparticles, which can enhance bioavailability and targeted delivery of therapeutic agents.
The growing interest in 3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone underscores its versatility across multiple domains of chemical biology and material science. As research continues to uncover new applications for this compound, its significance is likely to expand further. Collaborative efforts between synthetic chemists and biologists will be essential in harnessing its full potential for therapeutic and technological advancements.
898769-50-1 (3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone) Related Products
- 1481-32-9(6-fluoro-2,3-dihydro-1H-inden-1-one)
- 700-84-5(5-fluoroindan-1-one)
- 709-24-0(4'-Fluorovalerophenone)
- 582-83-2(1-(4-Fluorophenyl)butan-1-one)
- 29114-66-7(4'-Fluorovalerophenone)
- 2840-44-0(7-Fluoro-1-tetralone)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
